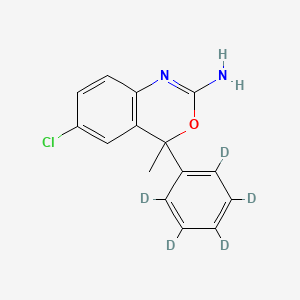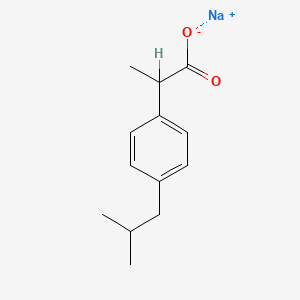
(±)-Prasugrel-d3(acetate-d3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-Prasugrel-d3(acetate-d3) is a deuterated form of Prasugrel, an antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome. The deuterated version is used in scientific research to study the pharmacokinetics and metabolic pathways of Prasugrel, as the incorporation of deuterium atoms can influence the metabolic stability and absorption of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Prasugrel-d3(acetate-d3) involves the incorporation of deuterium atoms into the Prasugrel molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve:
Deuterium Exchange Reactions: Using deuterated solvents such as deuterated acetic acid or deuterated methanol to replace hydrogen atoms with deuterium.
Deuterated Reagents: Utilizing deuterated reagents like deuterated acetic anhydride in the acetylation step to introduce deuterium atoms into the acetate group.
Industrial Production Methods: Industrial production of (±)-Prasugrel-d3(acetate-d3) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large-scale deuterium exchange reactions using deuterated solvents and reagents.
Purification: Purification steps such as crystallization or chromatography to isolate the deuterated compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (±)-Prasugrel-d3(acetate-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, and dimethyl sulfoxide.
Major Products:
Oxidation: Oxidized derivatives of Prasugrel-d3.
Reduction: Reduced forms of Prasugrel-d3.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(±)-Prasugrel-d3(acetate-d3) is widely used in scientific research for various applications:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Prasugrel in the body.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways and metabolites of Prasugrel.
Drug Interaction Studies: Used to investigate potential drug-drug interactions and their effects on the pharmacokinetics of Prasugrel.
Biological Research: Employed in studies related to platelet aggregation and cardiovascular diseases.
Industrial Applications: Utilized in the development and optimization of Prasugrel formulations and delivery systems.
Wirkmechanismus
(±)-Prasugrel-d3(acetate-d3) exerts its effects by inhibiting platelet aggregation. The mechanism involves:
Molecular Targets: The active metabolite of Prasugrel irreversibly binds to the P2Y12 receptor on platelets, preventing adenosine diphosphate (ADP) from activating the receptor.
Pathways Involved: This inhibition blocks the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation and thrombus formation.
Vergleich Mit ähnlichen Verbindungen
Clopidogrel: Another antiplatelet medication with a similar mechanism of action but different metabolic pathways.
Ticagrelor: A reversible P2Y12 receptor antagonist with a different chemical structure and pharmacokinetic profile.
Cangrelor: An intravenous P2Y12 receptor antagonist with rapid onset and offset of action.
Uniqueness of (±)-Prasugrel-d3(acetate-d3):
Deuterium Incorporation: The presence of deuterium atoms enhances the metabolic stability and alters the pharmacokinetics of the compound.
Research Applications: Its use in pharmacokinetic and metabolic studies provides valuable insights into the behavior of Prasugrel in the body.
Eigenschaften
CAS-Nummer |
1127253-02-4 |
|---|---|
Molekularformel |
C20H17D3FNO3S |
Molekulargewicht |
376.46 |
Reinheit |
95% by HPLC; 98% atom D |
Verwandte CAS-Nummern |
150322-43-3 (unlabelled) |
Synonyme |
(RS)-5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridinin-2-yl Acetate |
Tag |
Prasugrel Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B602639.png)


